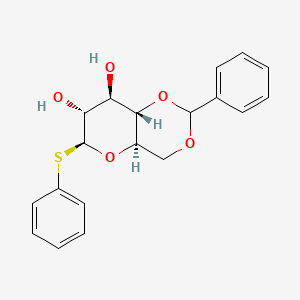

Phenyl4,6-O-benzylidene-1-thio-beta-D-glucopyranoside

Vue d'ensemble

Description

Phenyl 4,6-O-benzylidene-beta-D-thioglucopyranoside is a potent compound exhibiting strong inhibitory activity against various drug-resistant pathogens, making it a valuable tool for drug discovery and design .

Synthesis Analysis

The synthesis of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is not explicitly detailed in the available resources .Molecular Structure Analysis

The molecular structure of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is complex. The stereocontrolled synthesis of β-mannopyranosides was largely solved by the introduction of the 4,6-O-benzylidene acetal controlled method in the mid-1990s .Chemical Reactions Analysis

The chemical reactions involving Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside are intricate. A protocol for 4,6-O-benzylidenation employing fluoroboric acid as a catalyst was described in 2005, which enabled purification of the product by simple crystallization .Physical And Chemical Properties Analysis

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside has a molecular formula of C19H20O5S and a molecular weight of 360.42. It is a solid at 20°C and should be stored at temperatures below 0°C. It should be kept away from heat. Its purity is greater than 98.0% as determined by HPLC. It has a melting point of 179.0 to 185.0°C and a specific rotation [a]20/D of -44.0 to -47.0 degrees (C=1, Chloroform). It is slightly soluble in chloroform .Applications De Recherche Scientifique

Glycosylation Reactions

Glycosylation is a fundamental process in biochemistry, where sugars (glycans) are attached to proteins or lipids. Phenyl 4,6-O-Benzylidene-1-thio-β-D-glucopyranoside serves as a valuable glycosyl donor in synthetic reactions. Researchers use it to construct complex oligosaccharides and glycoconjugates. The 4,6-O-benzylidene acetal group ensures stereocontrolled glycosylation, allowing precise manipulation of glycan structures .

Biochemical Assays

Researchers employ Phenyl 4,6-O-Benzylidene-1-thio-β-D-glucopyranoside as a biochemical reagent in assays. Its interactions with enzymes, lectins, or other proteins provide insights into glycan recognition and binding events. These assays contribute to drug discovery, diagnostics, and understanding disease mechanisms.

Mécanisme D'action

Target of Action

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is a biochemical reagent It is often used in life science research as a biological material or organic compound .

Mode of Action

It is known to exhibit strong inhibitory activity against various drug-resistant pathogens , suggesting it may interact with key proteins or enzymes in these organisms to exert its effects.

Biochemical Pathways

Given its inhibitory activity against drug-resistant pathogens , it may impact pathways related to microbial growth and survival.

Pharmacokinetics

It is slightly soluble in chloroform , which may influence its absorption and distribution in biological systems.

Result of Action

Its strong inhibitory activity against various drug-resistant pathogens suggests it may lead to the inhibition of growth or survival of these organisms.

Action Environment

It is recommended to store the compound under specific conditions as outlined in the certificate of analysis .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18?,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNIQCYVYFGHSI-LELVVPQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methoxyphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3151528.png)

![8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B3151536.png)

![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole hydrochloride](/img/structure/B3151638.png)